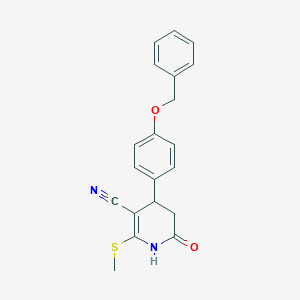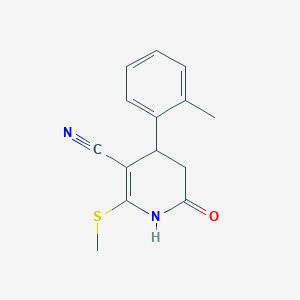
ETHYL 1-BENZYL-5-(4-TERT-BUTYLBENZOYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-benzyl-5-[(4-tert-butylbenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-BENZYL-5-(4-TERT-BUTYLBENZOYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Functionalization of the Indole Ring: Introduction of substituents at specific positions on the indole ring is achieved through various reactions such as Friedel-Crafts acylation, Vilsmeier formylation, and others.
Esterification and Benzylation: The carboxylate group is introduced through esterification reactions, and the benzyl group is added via benzylation reactions.
Final Coupling: The tert-butylbenzoyl group is introduced through esterification or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring or the benzyl group.
Reduction: Reduction reactions can target the carbonyl groups or the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-benzyl-5-[(4-tert-butylbenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of ETHYL 1-BENZYL-5-(4-TERT-BUTYLBENZOYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
Ethyl 1-benzyl-5-[(4-tert-butylbenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate is unique due to its specific functional groups and potential applications. Its combination of benzyl, tert-butylbenzoyl, and ester groups distinguishes it from other indole derivatives, providing unique chemical and biological properties.
Eigenschaften
Molekularformel |
C30H31NO4 |
|---|---|
Molekulargewicht |
469.6g/mol |
IUPAC-Name |
ethyl 1-benzyl-5-(4-tert-butylbenzoyl)oxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C30H31NO4/c1-6-34-29(33)27-20(2)31(19-21-10-8-7-9-11-21)26-17-16-24(18-25(26)27)35-28(32)22-12-14-23(15-13-22)30(3,4)5/h7-18H,6,19H2,1-5H3 |
InChI-Schlüssel |
CBFPJSBNXORHAO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=CC=C4)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-5-oxo-4-(1-phenylethyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B376002.png)
![N-[4-(3,3-dichloroprop-2-enoxy)phenyl]acetamide](/img/structure/B376003.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376004.png)


![2-Amino-5-oxo-4-phenethyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B376009.png)
![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B376010.png)
![3-[4-(benzyloxy)phenyl]-2-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]acrylonitrile](/img/structure/B376011.png)
![3-[1,1'-Biphenyl]-4-yl-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B376014.png)
![2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B376015.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B376016.png)


